molecular formula C8H6BrClO B13573055 2-(4-Bromo-3-chlorophenyl)acetaldehyde CAS No. 109346-87-4

2-(4-Bromo-3-chlorophenyl)acetaldehyde

Cat. No.: B13573055
CAS No.: 109346-87-4
M. Wt: 233.49 g/mol
InChI Key: LCGRHQKVBNLQMH-UHFFFAOYSA-N
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Description

2-(4-Bromo-3-chlorophenyl)acetaldehyde is an organic compound with the molecular formula C8H6BrClO It is characterized by the presence of a bromo and chloro substituent on a phenyl ring, which is attached to an acetaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromo-3-chlorophenyl)acetaldehyde typically involves the bromination and chlorination of a phenylacetaldehyde precursor. One common method is the electrophilic aromatic substitution reaction, where bromine and chlorine are introduced to the phenyl ring under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride (FeCl3) to facilitate the halogenation process .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Bromo-3-chlorophenyl)acetaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Properties

109346-87-4

Molecular Formula

C8H6BrClO

Molecular Weight

233.49 g/mol

IUPAC Name

2-(4-bromo-3-chlorophenyl)acetaldehyde

InChI

InChI=1S/C8H6BrClO/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,4-5H,3H2

InChI Key

LCGRHQKVBNLQMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC=O)Cl)Br

Origin of Product

United States

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